molecular formula C15H16N2O4 B309702 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide

2,4,5-trimethoxy-N-(3-pyridinyl)benzamide

Cat. No.: B309702
M. Wt: 288.3 g/mol
InChI Key: JNJUITLPNSIJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with three methoxy groups at positions 2, 4, and 5, and a pyridin-3-yl group attached to the nitrogen atom of the amide.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.3 g/mol

IUPAC Name

2,4,5-trimethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C15H16N2O4/c1-19-12-8-14(21-3)13(20-2)7-11(12)15(18)17-10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18)

InChI Key

JNJUITLPNSIJKX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CN=CC=C2)OC)OC

solubility

43.2 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with pyridin-3-ylamine under appropriate conditions. The reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products:

  • Oxidation of methoxy groups yields aldehydes or carboxylic acids.
  • Reduction of the amide group yields the corresponding amine.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3-Hydroxy-N-(4-methylphenyl)benzamide
  • 3-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Uniqueness: 2,4,5-trimethoxy-N-(3-pyridinyl)benzamide is unique due to the specific arrangement of methoxy groups and the pyridin-3-yl substitution, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for research and potential therapeutic applications.

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